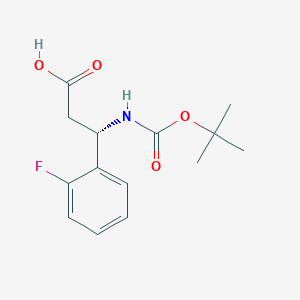

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid

Overview

Description

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18FNO4 . It is also known as N-(tert-butoxycarbonyl)-2-fluorophenylalanine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) . This indicates the presence of a fluorophenyl group, a tert-butoxycarbonyl group, and an amino group in the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.3 . It is a solid at room temperature . Further physical and chemical properties are not specified in the search results.Scientific Research Applications

Synthesis and Application in Radio Tracer Production

Zhou Pan-hon (2015) reported a metal-free synthesis method of a diaryliodonium precursor from a related compound, highlighting its application in creating an 18F-labeled amino acid for positron emission tomography (PET) imaging. This technique offers an advancement in the synthesis of radiotracers for medical imaging (Zhou Pan-hon, 2015).

Neuroexcitant Analog Synthesis

H. Pajouhesh et al. (2000) described the synthesis of both enantiomers of a neuroexcitant analog using a tert-butoxycarbonyl-protected glycine derivative. This research contributes to the understanding of neuroexcitatory compounds and their potential applications (Pajouhesh et al., 2000).

Anti-microbial Activity of Derivatives

Amit A. Pund et al. (2020) synthesized new compounds from (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid, demonstrating significant anti-microbial activities. This research has implications for the development of new antimicrobial agents (Pund et al., 2020).

Role in Biotin Synthesis

Shuanglin Qin et al. (2014) explored the synthesis of a compound closely related to (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid as an intermediate in biotin production. This research is significant for understanding the biosynthesis of essential nutrients like biotin (Qin et al., 2014).

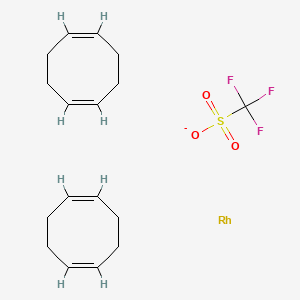

Asymmetric Hydrogenation Application

M. Kubryk and K. Hansen (2006) utilized a compound structurally similar to (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid in asymmetric hydrogenation. This process is important in the pharmaceutical industry for producing chiral molecules (Kubryk & Hansen, 2006).

N-tert-Butoxycarbonylation of Amines

A. Heydari et al. (2007) described the efficient N-tert-butoxycarbonylation of amines, a process relevant to the protection of amino groups in chemical synthesis. This research has broad applications in synthetic chemistry (Heydari et al., 2007).

Catalysis in Organic Synthesis

H. Amii et al. (2000) demonstrated the palladium-catalyzed tert-butoxycarbonylation of specific iodides, revealing applications in the synthesis of fluorinated alpha-amino acids. This showcases the role of the compound in facilitating complex organic synthesis (Amii et al., 2000).

Metabolic Studies in Archaea

A. Rimbault et al. (1993) analyzed organic acids, including derivatives of tert-butoxycarbonyl amino acids, in a thermophilic sulfur-dependent archaeon. This research provides insights into the metabolic pathways of extremophilic microorganisms (Rimbault et al., 1993).

Synthesis of Amino Acid-Based Polyacetylenes

Guangzheng Gao, F. Sanda, and T. Masuda (2003) explored the synthesis of amino acid-based polyacetylenes using a similar compound. This research has potential applications in the development of novel polymeric materials (Gao, Sanda, & Masuda, 2003).

properties

IUPAC Name |

(3S)-3-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWRQSGZCKYLML-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

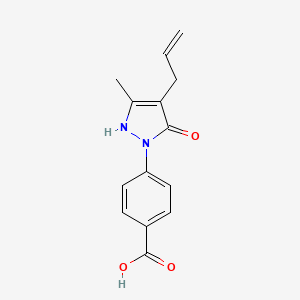

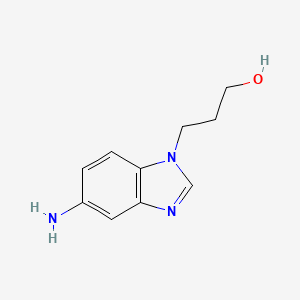

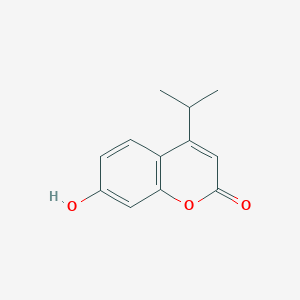

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)